molecular formula C10H22N2 B13320983 N1-Cyclohexyl-N1-methylpropane-1,2-diamine

N1-Cyclohexyl-N1-methylpropane-1,2-diamine

Cat. No.: B13320983
M. Wt: 170.30 g/mol
InChI Key: SMUCHFQBYOYEII-UHFFFAOYSA-N
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Description

N1-Cyclohexyl-N1-methylpropane-1,2-diamine is an organic compound characterized by the presence of a cyclohexyl group and a methyl group attached to a propane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Cyclohexyl-N1-methylpropane-1,2-diamine typically involves the reaction of cyclohexylamine with methylamine and propane-1,2-diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow processes to ensure high yield and purity. The raw materials are fed into a reactor where they undergo the catalytic reaction. The product is then purified using techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: N1-Cyclohexyl-N1-methylpropane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Alkyl halides, acyl halides, in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

N1-Cyclohexyl-N1-methylpropane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-Cyclohexyl-N1-methylpropane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

  • N1-Cyclohexyl-N1-methylpropane-1,3-diamine
  • N1-Phenylpropane-1,2-diamine
  • N1-Cyclohexyl-N1-methylpropane-1,2-diamine

Comparison: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

1-N-cyclohexyl-1-N-methylpropane-1,2-diamine

InChI

InChI=1S/C10H22N2/c1-9(11)8-12(2)10-6-4-3-5-7-10/h9-10H,3-8,11H2,1-2H3

InChI Key

SMUCHFQBYOYEII-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C1CCCCC1)N

Origin of Product

United States

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